Ethyl 4-(4-methoxyphenyl)-1-methyl-2-oxo-6-{[(phenylcarbonyl)oxy]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-[(BENZOYLOXY)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a benzoyloxy group, a methoxyphenyl group, and a tetrahydropyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of ETHYL 6-[(BENZOYLOXY)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One of the key synthetic routes involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory-scale synthesis.
Chemical Reactions Analysis
ETHYL 6-[(BENZOYLOXY)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoyloxy and methoxyphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 6-[(BENZOYLOXY)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-[(BENZOYLOXY)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of certain enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
ETHYL 6-[(BENZOYLOXY)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- TRIAZOLE-PYRIMIDINE HYBRIDS These compounds share structural similarities but differ in their functional groups and specific biological activities. The unique combination of benzoyloxy and methoxyphenyl groups in ETHYL 6-[(BENZOYLOXY)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C23H24N2O6 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 4-(benzoyloxymethyl)-6-(4-methoxyphenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-4-30-22(27)19-18(14-31-21(26)16-8-6-5-7-9-16)25(2)23(28)24-20(19)15-10-12-17(29-3)13-11-15/h5-13,20H,4,14H2,1-3H3,(H,24,28) |
InChI Key |
VAGIAQUIQFYWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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